molecular formula C10H15NO3 B13898486 Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13898486
M. Wt: 197.23 g/mol
InChI Key: VBGQOUJGLIUFMW-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic scaffold featuring a strained cyclopropane ring fused to a pyrrolidine moiety, with a ketone group at position 2 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This structure combines rigidity and stereochemical complexity, making it valuable in medicinal chemistry for designing peptidomimetics and enzyme inhibitors.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-6-4-7(6)8(11)12/h6-7H,4-5H2,1-3H3

InChI Key

VBGQOUJGLIUFMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1=O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Maleimides (Palladium-Catalyzed)

A practical and high-yield method involves palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which generates 3-azabicyclo[3.1.0]hexane derivatives including oxo-functionalized analogs.

  • Catalyst: Palladium complex.
  • Substrates: Maleimides and N-tosylhydrazones.
  • Outcome: High yields and diastereoselectivities of 3-azabicyclo[3.1.0]hexane derivatives.
  • Application: This method provides access to compounds like CP-866,087, a mu opioid receptor antagonist, indicating the synthetic versatility of the approach.

Halogenation and Dehydrohalogenation Route

This classical approach involves:

  • Halogenation: 3-azabicyclo[3.1.0]hexane or its hydrochloride salt is halogenated (chlorinated or brominated) using active halogenating agents such as N-chlorosuccinimide, sodium hypochlorite, or tertiary-butyl hypochlorite in solvents like ethers or biphasic hydrocarbon/water systems at or below room temperature.

  • Dehydrohalogenation: The halogenated intermediate undergoes dehydrohalogenation using strong bases such as triethylamine, pyridine, sodium hydroxide, or alkoxide solutions in polar solvents (ethers, alcohols, water) at temperatures ranging from 0°C to reflux (~80°C).

  • Bisulphite Adduct Formation and Cyanide Treatment: The resulting 3-azabicyclo[3.1.0]hex-2-ene or its trimer is reacted with sodium bisulphite to form a bisulphite adduct, which is then treated with sodium cyanide to introduce the cyano group, which can be converted to the oxo group.

  • Esterification: The free acid or its hydrochloride salt is refluxed with an alcohol (e.g., tert-butanol) and dry hydrogen chloride to yield the tert-butyl ester.

  • Temperature: Typically 0–80°C, sometimes reflux.
  • Solvents: Ethers, alcohols, water.
  • Yields: Efficient isolation of intermediates and final products is possible via solvent extraction and chromatography.

Direct Esterification of 2-Azabicyclo[3.1.0]hexane Derivatives

An alternative method involves direct esterification of 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate in a mixed solvent system (THF/water).

  • Procedure: Dropwise addition of di-tert-butyl dicarbonate and sodium carbonate to the amine salt solution, followed by stirring, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
  • Yield: High, e.g., 92% for the tert-butyl ester derivative.
  • Notes: This method is mild and avoids harsh halogenation steps.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range Reference
Palladium-Catalyzed Cyclopropanation Palladium catalyst, maleimides, N-tosylhydrazones High diastereoselectivity, gram-scale Requires palladium catalyst, specialized reagents High (>80%)
Halogenation + Dehydrohalogenation + Cyanide Halogenating agents (N-chlorosuccinimide), bases (Et3N, NaOH), NaCN, alcohol, HCl Well-established, versatile intermediates Multi-step, handling toxic cyanide Moderate to high
Direct Esterification with Di-tert-butyl Dicarbonate 2-azabicyclo[3.1.0]hexane hydrochloride, Na2CO3, di-tert-butyl dicarbonate, THF/H2O Mild conditions, high yield, simple workup Requires precursor amine salt High (~92%)

Additional Notes on Functionalization

  • Methylation of 2-azabicyclo[3.1.0]hexan-3-one using cesium carbonate and methyl iodide in acetonitrile at 75°C yields methylated derivatives, which can be further transformed into tert-butyl esters.
  • Oxidation and thioketal formation steps have been reported for advanced functionalization but are beyond the scope of the basic tert-butyl ester preparation.

Summary of Key Research Findings

  • The palladium-catalyzed cyclopropanation offers a modern, efficient route to the bicyclic core with excellent stereocontrol.
  • Classical halogenation and dehydrohalogenation routes remain valuable for generating key intermediates, especially when combined with bisulphite and cyanide chemistry to introduce the oxo functionality.
  • Direct esterification of the bicyclic amine salt with di-tert-butyl dicarbonate is a practical, high-yielding method to obtain the tert-butyl ester without extensive purification challenges.
  • The choice of method depends on available starting materials, desired scale, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized bicyclic compounds, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The 6-oxa variant (ether bridge) reduces ring strain compared to the 2-oxo analog, enhancing synthetic accessibility .
  • Ethynyl and benzoyl substituents introduce steric bulk and enable conjugation or cross-coupling reactions, expanding utility in drug discovery .

Biological Activity

Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate, identified by its CAS number 906647-95-8, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 197.23 g/mol
  • Structure : The compound features a bicyclic structure that is characteristic of several bioactive molecules.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the azabicyclo[3.1.0]hexane framework, including this compound. These compounds have been evaluated for their antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested :
    • Human erythroleukemia (K562)
    • T lymphocyte (Jurkat)
    • Cervical carcinoma (HeLa)
    • Mouse colon carcinoma (CT26)
    • African green monkey kidney epithelial (Vero)
  • Efficacy :
    • The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across the tested cell lines, indicating significant antiproliferative activity .

The mechanism by which these compounds exert their antitumor effects involves:

  • Induction of apoptosis in cancer cells.
  • Disruption of the cell cycle, particularly causing accumulation in the SubG1 phase.
  • Alteration of cytoskeletal dynamics, as evidenced by the disappearance of actin filaments in treated HeLa cells .

In Vivo Studies

Preliminary in vivo studies conducted on Balb/C mice demonstrated that treatment with these compounds could influence tumor growth dynamics, suggesting a potential for further development as therapeutic agents .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other related compounds is useful:

Compound NameIC50 (μM)Cell Lines TestedMechanism
This compound4.2 - 24.1K562, Jurkat, HeLa, CT26Apoptosis induction
Compound A10.5HeLaCell cycle arrest
Compound B15.0CT26Cytoskeletal disruption

Case Studies and Research Findings

A series of studies have been published detailing the biological evaluation of azabicyclo[3.1.0]hexane derivatives:

  • Study on Antiproliferative Activity :
    • A study published in September 2022 assessed a range of azabicyclo compounds for their antitumor properties and found that modifications to the bicyclic structure can significantly enhance biological activity .
  • Mechanistic Insights :
    • Research indicated that alterations in the molecular structure could lead to different mechanisms of action, emphasizing the importance of structural optimization in drug development .

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